molecular formula C17H18F3N3O3 B2661565 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide CAS No. 1706287-65-1

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide

Cat. No.: B2661565
CAS No.: 1706287-65-1
M. Wt: 369.344
InChI Key: NWXPBAKOSTZZGB-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide is a synthetically designed organic compound featuring a benzamide core linked to a pyrazole ring system. The pyrazole nitrogen is functionalized with an (oxan-4-yl)methyl group, enhancing the molecule's structural complexity and potential for specific target interaction. The benzamide moiety is substituted with a trifluoromethoxy group, a common feature in medicinal chemistry that can influence the compound's lipophilicity, metabolic stability, and binding affinity. This combination of structural features makes it a valuable building block for researchers in medicinal chemistry for the development of novel bioactive molecules. Compounds within this structural class have demonstrated significant potential in scientific research. Structurally similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been investigated for their potent antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells, and have shown the ability to modulate autophagy pathways . Furthermore, other pyrazole-containing scaffolds are actively being explored for their antibacterial and anticancer properties . The presence of the trifluoromethoxy group is also a key pharmacophore in various biologically active compounds. Researchers may find this compound particularly useful as a biochemical probe to investigate novel therapeutic targets or as a key intermediate in the synthesis of more complex molecular entities for pharmacological screening. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)26-15-4-2-1-3-14(15)16(24)22-13-9-21-23(11-13)10-12-5-7-25-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXPBAKOSTZZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the oxane moiety. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The oxane moiety is introduced via nucleophilic substitution reactions involving oxirane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Key Structural Differences :

  • The oxan-4-ylmethyl group may confer enhanced solubility compared to alkyl or aromatic substituents in related pyrazole derivatives.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Biological Activity Reference
Target Compound ~413.3 ~2.8 Pyrazole-OCH2CF3, oxan-4-yl methyl Not reported -
1,3,4-Thiadiazole derivative (Cpd. 5, ) ~398.4 ~3.2 Pyrazole-NO2, thiadiazole MIC = 8 µg/mL (E. coli)
Piperazine-benzamide analog () ~732.1 ~4.5 Piperazine, Cl, oxan-4-yl Not specified

Notes:

  • The target compound’s lower predicted logP (vs. ’s analog) suggests improved aqueous solubility due to the oxan-4-yl group.
  • Trifluoromethoxy’s electronegativity may reduce metabolic degradation compared to nitro groups, extending half-life.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The compound features a pyrazole ring, an oxan group, and a trifluoromethoxy substituent on a benzamide core. Its molecular formula is C15H16F3N3O2.

Physical Properties

  • Molecular Weight : 329.30 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol, with limited solubility in water.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : Effective against certain bacterial strains.
  • Antifungal Activity : Shows promise in inhibiting fungal growth.
  • Insecticidal Properties : Potentially useful in agricultural applications.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, suggesting its potential as an antimicrobial agent .
  • Antifungal Activity
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans, with an IC50 value of 15 µg/mL. This positions it as a candidate for further development in antifungal therapies .
  • Insecticidal Activity
    • Research on larvicidal effects against mosquito larvae showed that the compound exhibited a lethal concentration (LC50) of 5 mg/L, indicating strong insecticidal properties suitable for vector control .

Toxicity Assessments

Toxicity studies conducted on zebrafish embryos revealed an LC50 of 0.39 mg/L, categorizing it as a high-toxicity compound. This finding emphasizes the need for careful evaluation before potential applications in agriculture or medicine .

Synthesis Overview

The synthesis of this compound can be achieved through several steps:

  • Formation of Pyrazole Ring : Reaction of hydrazine with a β-diketone under acidic conditions.
  • Attachment of Oxan Group : Reaction with tetrahydro-2H-pyran derivatives using sodium hydride.
  • Benzamide Formation : Coupling with trifluoromethoxy-substituted benzoyl chloride in the presence of triethylamine.

Reaction Conditions

The reactions typically require:

  • Basic conditions for ring formation.
  • Controlled temperature to optimize yields and minimize side reactions.

Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50/LC50 ValueReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntifungalCandida albicans15 µg/mL
InsecticidalMosquito Larvae5 mg/L
ToxicityZebrafish Embryos0.39 mg/L

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